3,3'-Diaminobenzophenone: A Technical Guide for Scientific Professionals
3,3'-Diaminobenzophenone: A Technical Guide for Scientific Professionals
An In-depth Overview of the Core Properties, Synthesis, and Applications of a Key Polymer Monomer
Introduction
3,3'-Diaminobenzophenone is an aromatic organic compound characterized by a benzophenone core substituted with two amine groups at the 3 and 3' positions. Its unique structure, featuring reactive amine functionalities and a rigid ketone linkage, makes it a valuable monomer in the synthesis of high-performance polymers. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, synthesis protocols, and primary applications for researchers, scientists, and professionals in drug development and material science.
Core Properties and Identification
3,3'-Diaminobenzophenone is typically a light yellow to orange or pale brown powder.[1][2] Its fundamental identifiers and physicochemical properties are summarized below for clear reference.
Table 1: Chemical Identification and Nomenclature
| Identifier | Value |
| CAS Number | 611-79-0[3][4] |
| Molecular Formula | C₁₃H₁₂N₂O[3][4] |
| IUPAC Name | bis(3-aminophenyl)methanone[3] |
| Synonyms | 3,3'-DABP; 3,3'-Carbonylbisaniline; Bis(3-aminophenyl)methanone[3] |
| EC Number | 210-281-3[3] |
| InChIKey | TUQQUUXMCKXGDI-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 212.25 g/mol | [3][4] |
| Melting Point | 150-151 °C | Cheméo[5] |
| Boiling Point | 759.09 K (485.94 °C) | Cheméo[5] |
| Water Solubility | Insoluble (log10ws: -2.70) | Cheméo[5] |
| Appearance | Light yellow to orange powder | [1] |
| pKa | 3.59 ± 0.10 (Predicted) | PubChem[3] |
Safety and Handling
Proper handling of 3,3'-Diaminobenzophenone is crucial due to its potential hazards. The compound is classified as an irritant and may cause allergic skin reactions.[3]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Note: The GHS information is aggregated from multiple sources and may vary. Users should consult the specific Safety Data Sheet (SDS) from their supplier.[3]
Applications in Science and Industry
The primary application of 3,3'-Diaminobenzophenone lies in polymer chemistry, where it serves as a key building block for high-performance polyimides and other heat-resistant polymers.
High-Performance Polymers
Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them indispensable in the aerospace, microelectronics, and automotive industries.[6][7] 3,3'-Diaminobenzophenone is used as an aromatic diamine monomer that reacts with dianhydrides (e.g., pyromellitic dianhydride - PMDA or benzophenonetetracarboxylic dianhydride - BTDA) to form a poly(amic acid) precursor.[2][7][8] This precursor is then thermally or chemically cyclized to yield the final polyimide.[2][7] The incorporation of the benzophenone unit can enhance the solubility and processability of the resulting polymers compared to more rigid structures.[6]
Figure 1. Logical pathway for the synthesis of polyimides using 3,3'-Diaminobenzophenone.
Role in Drug Development and Biological Activity
While the benzophenone scaffold is a ubiquitous and important structure in medicinal chemistry, found in various bioactive natural products and marketed drugs, the specific biological activities of 3,3'-Diaminobenzophenone are not as extensively documented as its isomers or other derivatives.[9] Some research has explored the antimicrobial and antifungal properties of derivatives of 3,4-diaminobenzophenone.[9] The primary relevance of the benzophenone core in drug discovery often involves its use as a photoactivatable probe to study biomolecule-ligand interactions. However, direct applications of 3,3'-Diaminobenzophenone as a therapeutic agent are not well-established. Its main contribution to the pharmaceutical field is as an intermediate in the synthesis of more complex molecules.
Experimental Protocols
Detailed methodologies are critical for the successful application of 3,3'-Diaminobenzophenone in research and development.
Synthesis Protocol via Catalytic Reduction
A common method for synthesizing 3,3'-Diaminobenzophenone is through the catalytic reduction of 3,3'-dinitrobenzophenone.
Materials:
-
3,3'-Dinitrobenzophenone
-
Palladium on carbon (Pd/C) catalyst (e.g., 5%)
-
Solvent (e.g., Methyl cellosolve, Ethanol)
-
Ammonia water (28%)
-
Hydrogen gas (H₂)
-
Reaction vessel (e.g., closed glass vessel or autoclave) equipped with a stirrer and thermometer
Procedure:
-
Charging the Reactor: In a suitable reaction vessel, charge 3,3'-dinitrobenzophenone, the Pd/C catalyst, and the chosen solvent.
-
Ammonia Addition: Cool the mixture to approximately 30°C and add ammonia water.
-
Hydrogenation: Introduce hydrogen gas into the vessel while maintaining vigorous stirring. The reaction is typically conducted at a controlled temperature (e.g., 30-35°C) and pressure until the theoretical amount of hydrogen is absorbed.
-
Catalyst Removal: Upon reaction completion, heat the mixture (e.g., to 70°C) and filter it while hot to remove the Pd/C catalyst.
-
Crystallization: Add hot water to the filtrate and allow it to cool. 3,3'-Diaminobenzophenone will precipitate as yellow crystals.
-
Isolation and Drying: Filter the crystals, wash them with a small amount of cold ethanol, and dry them to obtain the final product. Recrystallization from ethanol can be performed for further purification.
Figure 2. Experimental workflow for the synthesis of 3,3'-Diaminobenzophenone.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
Purity analysis of 3,3'-Diaminobenzophenone is often performed using HPLC.[10] While specific conditions can vary, a general protocol for a related compound, 3,3'-Diaminobenzidine (DAB), provides a useful template.[11]
Instrumentation & Columns:
-
HPLC system with UV detector
-
Column: Mixed-mode or reversed-phase C18 column (e.g., BIST B+, 4.6 x 100 mm, 5 µm)[11]
Mobile Phase & Conditions:
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and an aqueous buffer (e.g., water with sulfuric acid or formic acid).[11]
-
Detection: UV at 280 nm.[11]
-
Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent (e.g., a mixture of water and MeCN or weakly acidic solutions). Filter the sample through a 0.45-micron syringe filter before injection.[11][12]
Procedure:
-
Standard Preparation: Prepare an external reference standard of 3,3'-Diaminobenzophenone with a known concentration.[12]
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the filtered sample and standard solutions onto the column.
-
Data Analysis: Analyze the resulting chromatograms to determine the retention time and peak area. Purity is calculated by comparing the area of the main peak to the total area of all peaks. Quantification is achieved by comparing the sample peak area to that of the external standard.
Conclusion
3,3'-Diaminobenzophenone is a fundamentally important aromatic diamine with well-defined properties and established synthesis routes. Its primary value lies in its role as a monomer for creating advanced, heat-resistant polymers that are critical to modern technology. While the broader benzophenone family has significance in medicinal chemistry, the direct biological applications of the 3,3'-diamino isomer are less explored, representing a potential area for future research. The protocols and data presented in this guide offer a solid foundation for scientists and researchers utilizing this versatile compound in their work.
References
- 1. 3,3'-Diaminobenzophenone 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. 3,3'-Diaminobenzophenone | C13H12N2O | CID 69145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemeo.com [chemeo.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. calpaclab.com [calpaclab.com]
- 11. HPLC Method for Analysis of 3,3'-Diaminobenzidine (DAB) on BIST B+ Column | SIELC Technologies [sielc.com]
- 12. padproject.nd.edu [padproject.nd.edu]
